molecular formula C16H16N2O B11420656 2-(4-methoxybenzyl)-1-methyl-1H-benzimidazole

2-(4-methoxybenzyl)-1-methyl-1H-benzimidazole

Cat. No.: B11420656
M. Wt: 252.31 g/mol
InChI Key: XPNYZWLZWQSCIO-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1-methyl-1H-benzimidazole typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes. The methoxybenzyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Similar in structure but contains an indole ring instead of a benzimidazole ring.

    4-Methoxybenzyl bromide: Contains the same methoxybenzyl group but lacks the benzimidazole moiety.

    2-(4-Methoxybenzyl)-1H-benzimidazole: Lacks the methyl group on the benzimidazole ring.

Uniqueness

2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole is unique due to the presence of both the methoxybenzyl group and the methyl group on the benzimidazole ring.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-methylbenzimidazole

InChI

InChI=1S/C16H16N2O/c1-18-15-6-4-3-5-14(15)17-16(18)11-12-7-9-13(19-2)10-8-12/h3-10H,11H2,1-2H3

InChI Key

XPNYZWLZWQSCIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC

Origin of Product

United States

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